Superior HIF-1 Dimerization Inhibition by Acriflavine Hydrochloride Compared to Proflavine
Acriflavine hydrochloride (ACF) exhibits potent inhibition of HIF-1α/β dimerization with an IC50 of approximately 1 µM and achieves nearly complete inhibition at 5 µM [1]. In contrast, proflavine, which lacks the 10-methyl group, does not demonstrate this specific inhibitory activity on HIF-1 dimerization; its primary mechanism is general DNA intercalation without the same targeted effect on the HIF-1 pathway [1][2].
| Evidence Dimension | HIF-1 Dimerization Inhibition |
|---|---|
| Target Compound Data | IC50 ~ 1 µM; near-complete inhibition at 5 µM |
| Comparator Or Baseline | Proflavine: Not active as a specific HIF-1 dimerization inhibitor |
| Quantified Difference | N/A (Qualitative difference in mechanism: ACF is active, proflavine is inactive for this specific target) |
| Conditions | Cell-based Renilla luciferase complementation assay (HIF-1α 12-396 / HIF-1β 11-510 interaction) |
Why This Matters
This differential activity directly impacts the selection of ACF-HCl for oncology research focused on hypoxia pathways, where proflavine is an unsuitable alternative.
- [1] Lee, K., Zhang, H., Qian, D. Z., Rey, S., Liu, J. O., & Semenza, G. L. (2009). Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization. Proceedings of the National Academy of Sciences, 106(42), 17910–17915. View Source
- [2] Acriflavine. (2024). ScienceDirect Topics. Retrieved from https://www.sciencedirect.com/topics/medicine-and-dentistry/acriflavine View Source
